(3R,4S)-tetrahydrofuran-2,3,4-triol

Beschreibung

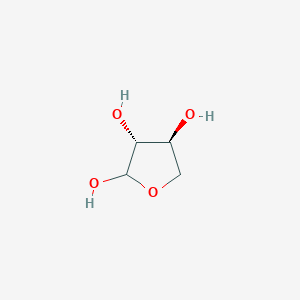

(3R,4S)-Tetrahydrofuran-2,3,4-triol is a cyclic polyol featuring a tetrahydrofuran backbone with hydroxyl groups at positions 2, 3, and 4. The stereochemistry at positions 3 (R-configuration) and 4 (S-configuration) distinguishes it from other tetrahydrofuran triols. Cyclic polyols like this are critical in biochemistry and medicinal chemistry, serving as building blocks for sugars, nucleosides, and drug candidates .

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H8O4 |

|---|---|

Molekulargewicht |

120.10 g/mol |

IUPAC-Name |

(3R,4S)-oxolane-2,3,4-triol |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m0/s1 |

InChI-Schlüssel |

FMAORJIQYMIRHF-URORKIPUSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](C(O1)O)O)O |

Kanonische SMILES |

C1C(C(C(O1)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-tetrahydrofuran-2,3,4-triol typically involves stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the use of aldolase-catalyzed reactions, which can produce the desired stereoisomer with high selectivity . Another approach involves the use of glycine ethyl ester as a starting material, followed by amino-addition, protective group strategies, and ring closure reactions .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic methods due to their high selectivity and efficiency. Enzymes such as aldolases are often employed to catalyze the formation of the desired stereoisomer . These methods are advantageous as they can be performed under mild conditions and often result in high yields.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl groups in (3R,4S)-tetrahydrofuran-2,3,4-triol undergo oxidation to form carbonyl-containing derivatives. Key examples include:

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

-

Conditions : Acidic or basic environments, depending on the oxidizing agent.

-

Products :

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Full oxidation | KMnO₄, H₂O₂ | Aqueous acidic/base | Tetrahydrofuran-2,3,4-trione |

| Partial oxidation | Selective oxidizing agents | Controlled stoichiometry | Ketones/aldehydes |

Reduction Reactions

Reduction typically targets carbonyl groups derived from oxidation or other functional groups:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Conditions : Ethereal solutions (e.g., THF) or aqueous media.

-

Products :

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Carbonyl reduction | NaBH₄, LiAlH₄ | THF, aqueous solutions | Tetrahydrofuran-2,3-diol |

Substitution Reactions

The hydroxyl groups undergo nucleophilic or electrophilic substitution:

-

Reagents : Alkyl halides (e.g., ethyl bromide), acyl chlorides, or sulfonating agents.

-

Conditions : Base-catalyzed (e.g., NaOH) or acid-catalyzed (e.g., H₂SO₄) environments.

-

Products :

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Alkylation | Ethyl bromide | NaOH, aqueous/organic | Tetrahydrofuran-2,3,4-triethyl ether |

| Sulfonation | Tosyl chloride | Pyridine, DMF | Sulfo derivatives |

Protecting and Deprotecting Groups

Strategies to protect hydroxyl groups during synthesis:

-

Deprotecting agents : Fluoride ions (e.g., TBAF) or catalytic hydrogenation.

-

Conditions :

| Protection Type | Reagents | Conditions | Products |

|---|---|---|---|

| Silylation | TMSCl, imidazole | Dry DMF | TMS-protected triol |

| Benzyl protection | Benzyl bromide, NaH | THF, reflux | Benzyl ether derivatives |

Mechanistic Insights

The stereochemistry (3R,4S) influences reactivity:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(3R,4S)-tetrahydrofuran-2,3,4-triol features a tetrahydrofuran ring with three hydroxyl groups at the 2, 3, and 4 positions. The specific stereochemistry (3R, 4S) is crucial as it influences the compound's reactivity and interaction with biological targets. The compound can undergo various chemical reactions including oxidation, reduction, and substitution.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Functionalization : It can be modified to create more complex molecules.

- Reactivity : It can participate in various chemical transformations.

Biology

The compound's stereochemistry makes it valuable for studying enzyme-substrate interactions and stereoselective processes. Notable biological applications include:

- Enzyme Interaction : It can act as an inhibitor or activator by mimicking natural substrates.

- Biological Activity : Preliminary studies suggest potential anti-tumor and antimicrobial properties.

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties. Potential applications include:

- Drug Development : It may serve as a lead compound for developing new therapeutics targeting specific diseases.

- Neuroprotective Effects : Some studies indicate it could modulate oxidative stress pathways.

Industry

The compound has implications in industrial applications such as:

- Material Production : It can be used in the development of polymers with unique properties.

- Catalysis : Its structure may enhance catalytic processes in various chemical reactions.

Case Studies

-

Antitumor Activity

- Research has indicated that structural analogs of this compound exhibit significant cytotoxic effects against several tumor cell lines. These findings suggest that this compound could be further investigated for its potential as an anti-cancer agent.

-

Antimicrobial Properties

- Studies have shown that the triol structure can disrupt microbial cell membranes or interfere with metabolic processes in pathogens. This property makes it a candidate for developing new antimicrobial agents.

Wirkmechanismus

Der Wirkungsmechanismus von (3R,4S)-Tetrahydrofuran-2,3,4-triol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen und Rezeptoren. Die Stereochemie der Verbindung spielt eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Beispielsweise kann es als Inhibitor oder Aktivator bestimmter Enzyme wirken, indem es die Stereochemie des natürlichen Substrats nachahmt .

Vergleich Mit ähnlichen Verbindungen

D-Ribose

- Structure : (3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol .

- Key Differences :

- Contains a hydroxymethyl group at position 5, making it a pentose (5-carbon sugar).

- Stereochemistry at positions 3 (R), 4 (S), and 5 (R) differs from the target compound.

- Applications : Essential in RNA synthesis, energy metabolism (ATP), and glycosylation processes.

D-Erythrose (Cyclic Form)

- Structure : (3R,4R)-Tetrahydrofuran-2,3,4-triol .

- Key Differences :

- A tetrose (4-carbon sugar) with 3R,4R stereochemistry versus 3R,4S in the target compound.

- Linear form is an aldotetrose; cyclic form is rare but used in biochemical assays.

- Applications : Biochemical reagent for studying carbohydrate metabolism .

Ticagrelor Impurity 148

- Structure : (2R,3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol .

- Key Differences :

- Hydroxymethyl group at position 5 and additional stereochemical variations.

- CAS 36468-53-8; molecular formula C₅H₁₀O₅.

- Applications : Pharmaceutical impurity in the synthesis of ticagrelor, an antiplatelet drug.

ZINC03830875

- Structure : (2S,3S,4R,5S)-2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol .

- Key Differences :

- Two hydroxymethyl groups (positions 2 and 5) and distinct stereochemistry.

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Substituents | Applications |

|---|---|---|---|---|---|---|

| (3R,4S)-Tetrahydrofuran-2,3,4-triol | Not Available | C₄H₈O₄ | 136.11 | 3R,4S | None | Hypothetical/Research interest |

| D-Ribose | 50-69-1 | C₅H₁₀O₅ | 150.13 | 3R,4S,5R | 5-hydroxymethyl | RNA synthesis, energy metabolism |

| D-Erythrose (cyclic) | 583-50-6 | C₄H₈O₄ | 136.11 | 3R,4R | None | Biochemical reagent |

| Ticagrelor Impurity 148 | 36468-53-8 | C₅H₁₀O₅ | 150.05 | 2R,3R,4S,5R | 5-hydroxymethyl | Pharmaceutical impurity |

| ZINC03830875 | Not Available | C₆H₁₂O₅ | 164.16 | 2S,3S,4R,5S | 2,5-bis(hydroxymethyl) | Enzyme inhibition studies |

Biologische Aktivität

(3R,4S)-tetrahydrofuran-2,3,4-triol is a compound of significant interest due to its unique stereochemical configuration and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with three hydroxyl (-OH) groups attached at the 2, 3, and 4 positions. The specific stereochemistry (3R, 4S) is crucial as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its stereochemistry allows it to mimic natural substrates, leading to potential inhibition or activation of enzymatic pathways. For instance:

- Enzyme Interaction : The compound can act as an inhibitor or activator by binding to enzyme active sites, influencing metabolic pathways.

- Stereoselective Processes : Its stereochemical properties make it valuable in studying enzyme-substrate interactions and the effects of stereochemistry on biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess anti-cancer properties. Its structural analogs have shown promise in inhibiting tumor cell proliferation in vitro.

- Antimicrobial Properties : The triol structure can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of oxidative stress pathways .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of this compound on glioma cells demonstrated significant inhibition of cell growth at specific concentrations. The compound induced apoptosis as indicated by increased levels of cleaved caspase-3 and mitochondrial membrane depolarization .

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit certain key enzymes involved in metabolic pathways. For example:

- Inhibition of Glycogen Phosphorylase : This inhibition could lead to altered glucose metabolism in cancer cells.

- Impact on Cytochrome P450 Enzymes : The compound may influence drug metabolism by interacting with cytochrome P450 enzymes.

Applications in Scientific Research

This compound serves as a valuable building block in synthetic organic chemistry and pharmaceutical development. Its unique properties make it suitable for:

- Drug Discovery : It can be explored as a lead compound for developing new therapeutics targeting various diseases.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex molecules due to its reactive hydroxyl groups.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4S)-tetrahydrofuran-2,3,4-triol, and how is stereochemical purity ensured?

- Methodology : The synthesis often involves regioselective oxidation or enzymatic catalysis to achieve the desired stereochemistry. For example, asymmetric epoxidation followed by dihydroxylation can yield the triol backbone. Enantiomeric excess (>98% ee) can be validated using chiral HPLC or polarimetry, as demonstrated in protocols for structurally related tetrahydrofuran derivatives .

- Key Challenge : Competing stereoisomers may form due to the compound’s multiple chiral centers. X-ray crystallography or advanced NMR techniques (e.g., NOESY) are critical to confirm the (3R,4S) configuration .

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : H and C NMR are used to assign hydroxyl and ring proton signals. For example, the geminal diol protons at C2 and C4 appear as distinct doublets due to vicinal coupling ( Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 150.05 for CHO) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

- Methodology :

- Kinetic Studies : Monitor degradation rates via HPLC at pH 2–12. The compound is prone to ring-opening at acidic pH (<3) but stable in neutral to mildly basic conditions .

- Mechanistic Insight : Degradation products (e.g., linear triols) can be identified using LC-MS and compared to synthetic standards .

Q. How does the stereochemistry of this compound influence its biological activity in glycobiology studies?

- Methodology :

- Enzymatic Assays : Compare substrate specificity with stereoisomers (e.g., (3S,4R)- or (3R,4R)-triols) in glycosyltransferase reactions. The (3R,4S) configuration may exhibit higher affinity due to optimal hydrogen-bonding geometry .

- Molecular Dynamics Simulations : Model interactions with enzyme active sites to explain stereochemical selectivity .

Q. What advanced techniques validate the compound’s purity in complex matrices (e.g., cell lysates)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.